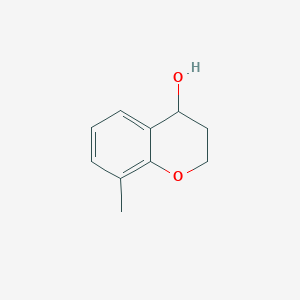

8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Contextual Significance of Substituted Chromanols in Contemporary Chemical Research

Substituted chromanols are a family of molecules that have garnered significant interest in chemical research due to their structural diversity and wide-ranging biological activities. nih.gov Naturally occurring chromanols, such as the various forms of Vitamin E (tocopherols and tocotrienols), are known for their antioxidant properties. nih.govwikipedia.org These compounds all share the fundamental 2-methyl-3,4-dihydro-2H-chromen-6-ol core structure. nih.gov

The scientific community has described over 230 different structures based on a chromanol or chromenol core, many with potential anti-inflammatory and anti-carcinogenic activities. nih.gov Research has shown that the substitution pattern on the chromanol ring is crucial for its biological function. For instance, the number and position of methyl groups on the chromanol ring of tocopherols (B72186) define them as alpha, beta, gamma, or delta forms, each with distinct biological roles. nih.govwikipedia.org The interest in chromanols extends to synthetic derivatives, where modifications to the core structure are explored to modulate their activity. Studies indicate that these molecules can interact with multiple molecular targets, including enzymes and nuclear receptors. nih.gov

Overview of Dihydrobenzopyran Derivatives in Academic and Synthetic Chemistry

Dihydrobenzopyran, also known as chroman, is a privileged heterocyclic scaffold in drug discovery and synthetic chemistry. chemeo.comnih.gov Its derivatives are components of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The synthesis of dihydrobenzopyran derivatives is an active area of research. nih.gov Chemists have developed various methods to construct this bicyclic system, often starting from substituted phenols. For example, the catalytic hydrogenation of substituted 4-chromanones is a common method to produce 4-chromanols, a subclass to which 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol belongs. acs.org The versatility of the benzopyran framework allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties. nih.govnih.gov This structural flexibility makes dihydrobenzopyran derivatives valuable intermediates and target molecules in organic synthesis. nih.gov

Research Focus on 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol and its Analogs

Direct research specifically on 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is limited in publicly available literature. However, significant research exists for its immediate precursor, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one (also known as 8-methyl-4-chromanone), and other closely related analogs. The conversion of the 4-oxo (ketone) group to a 4-ol (alcohol) is a standard and well-understood chemical reduction. acs.org

The study of analogs provides insight into the potential areas of interest for 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. For example, structure-activity relationship (SAR) studies on substituted chroman-4-ones have shown that substituents on the benzene (B151609) ring, such as at the 8-position, significantly influence their biological activity. acs.org Research on compounds like 3,4-dihydro-7-hydroxy-8-methyl-3-(4-methylphenyl)-2H-1-benzopyran demonstrates synthetic pathways to create complex, substituted chromanols from their corresponding chromanones via hydrogenation. prepchem.com Furthermore, other substituted chromanols, such as 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, are cataloged as chemical intermediates, highlighting the role of this class of compounds in the synthesis of more complex molecules. The investigation of these analogs suggests that 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a viable target for synthetic exploration and could serve as a building block or a compound of interest in various chemical research fields.

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHICYGQJHBFCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270377 | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197908-32-0 | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197908-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-methyl-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Considerations of 8 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Systematic Nomenclature and Core Benzopyran Architecture

The systematic name, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, precisely describes the molecule's structure according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand each component of the molecular architecture.

The core of the molecule is a benzopyran system. This consists of a benzene (B151609) ring fused to a pyran ring. wikipedia.orgnih.gov There are two main isomers of benzopyran, 1-benzopyran and 2-benzopyran, where the number indicates the position of the oxygen atom in the heterocyclic ring relative to the fusion point. wikipedia.org In this case, it is a 1-benzopyran.

The term "3,4-dihydro-2H-" indicates that the pyran ring is partially saturated. Specifically, the double bonds typically found in a pyran ring are absent between positions 3 and 4, and the carbon at position 2 is saturated with two hydrogen atoms. This saturated benzopyran structure is also commonly known as a chromane (B1220400) . nist.govchemeo.com

The substituents on this chromane skeleton are specified by their name and position number:

An 8-methyl group indicates a methyl (-CH₃) substituent at position 8 of the benzene ring.

A 4-ol suffix signifies a hydroxyl (-OH) group attached to position 4 of the chromane ring.

Table 1: Breakdown of Systematic Nomenclature

| Component Name | Structural Significance |

|---|---|

| benzo | Indicates a benzene ring fused to the main heterocyclic structure. |

| pyran | A six-membered heterocyclic ring containing one oxygen atom. |

| 1-benzopyran | Specifies the fusion pattern and the position of the oxygen atom at position 1. wikipedia.org Also known as chromene. |

| 3,4-dihydro-2H- | Denotes the saturation of the pyran ring, resulting in a chromane skeleton. nist.gov |

| 8-methyl | A methyl group is attached to the 8th carbon of the benzopyran ring system. |

| 4-ol | A hydroxyl group is attached to the 4th carbon of the chromane ring. |

Isomeric Forms and Chiral Aspects of 3,4-dihydro-2H-1-benzopyran-4-ols

The presence of specific substituents on the chromane ring introduces the possibility of stereoisomerism. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. libretexts.org

The key structural feature of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol that gives rise to stereoisomerism is the carbon atom at position 4 (C4). This carbon is bonded to four different groups:

The hydroxyl (-OH) group

A hydrogen atom (-H)

The oxygen atom of the pyran ring (part of the C4-O-C8a linkage)

Carbon atom 3 (C3) of the pyran ring

A carbon atom bonded to four different substituents is known as a chiral center or stereocenter. libretexts.org The presence of a single chiral center means the molecule is not superimposable on its mirror image. sensaskincare.com.au These non-superimposable mirror-image forms are called enantiomers . nih.gov

Therefore, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol exists as a pair of enantiomers:

(R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

(S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

The (R) and (S) designators describe the absolute configuration, or the specific spatial arrangement of the substituents, at the chiral center according to the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light. nih.gov One enantiomer will rotate the light in a clockwise (+) direction (dextrorotary), while the other will rotate it an equal amount in the counter-clockwise (-) direction (levorotary). nih.gov

When synthesized without chiral control, the compound is typically formed as a racemic mixture , which is a 1:1 mixture of the (R) and (S) enantiomers. A racemic mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out. researchgate.net

Table 2: Enantiomeric Forms of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Full Name | (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol | (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol |

| Chirality | Chiral center at C4 with R configuration. | Chiral center at C4 with S configuration. |

| Relationship | Non-superimposable mirror image of the (S)-enantiomer. | Non-superimposable mirror image of the (R)-enantiomer. |

| Optical Activity | Rotates plane-polarized light (either + or -). | Rotates plane-polarized light equally but in the opposite direction to the (R)-enantiomer. |

Advanced Methods for Stereochemical Assignment in Substituted Chromanols

Determining the absolute configuration of a chiral molecule like 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a critical task in chemical analysis. Several advanced instrumental methods are employed for this purpose.

X-Ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam. nih.gov The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise position of each atom in space. nih.gov This allows for the unambiguous assignment of the absolute stereochemistry (R or S). The primary challenge of this method is the need to grow a high-quality single crystal of the compound, which is not always feasible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a powerful tool for stereochemical assignment when used with chiral auxiliaries. jeol.comnih.gov A common approach involves reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid, to form two diastereomeric esters. researchgate.net Unlike enantiomers, diastereomers have different physical properties and produce distinct signals in the NMR spectrum. wordpress.com By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration of the original alcohol can be determined. researchgate.net

Computational Methods: In conjunction with experimental data, computational chemistry using Density Functional Theory (DFT) has become a valuable tool. nih.gov By calculating the predicted NMR chemical shifts or chiroptical properties (like optical rotation or circular dichroism) for both the (R) and (S) enantiomers, scientists can compare the theoretical data with the experimental results to assign the correct stereoisomer. nih.govmdpi.com

Table 3: Comparison of Methods for Stereochemical Assignment

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine 3D atomic arrangement. wikipedia.orgnih.gov | Provides unambiguous and definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. nih.govresearchgate.net | Requires only small amounts of sample; does not require crystallization. | Requires chemical modification of the sample; choice of CDA is crucial. |

| Computational Chemistry (DFT) | Theoretical calculation of spectroscopic properties for each possible stereoisomer for comparison with experimental data. nih.gov | Non-destructive; can be used when experimental methods are challenging. | Accuracy is dependent on the computational model used; requires experimental data for validation. |

Synthetic Methodologies for 8 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol and Analogues

Classical Synthetic Routes to Chromanol Derivatives

The foundational synthesis of the chromanol scaffold, a core component of many bioactive molecules, relies on established chemical reactions. These classical routes typically involve the construction of the benzopyran ring system followed by modifications to achieve the desired functional groups.

Cyclization Reactions for Benzopyran Ring Formation from Precursors

The formation of the benzopyran ring is the cornerstone of chromanol synthesis. Various methods have been developed, often starting from phenolic precursors. One common strategy involves the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound or its equivalent. For instance, the synthesis of the related 6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through the intramolecular Friedel-Crafts cyclization of 3-(4-chloro-2-methylphenoxy)propionic acid, typically using a strong acid like hydrogen fluoride. chemicalbook.com This method builds the chromanone core, which can then be reduced to the target chromanol.

Another powerful technique is the electrophilic cyclization of substituted propargylic aryl ethers. nih.govacs.org This reaction uses electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to induce cyclization, forming di-substituted 2H-benzopyrans under mild conditions. nih.govacs.org These products can serve as versatile intermediates for further elaboration into saturated chromanol derivatives. Additionally, domino reactions, such as a Michael addition followed by an intramolecular cyclization of 2'-hydroxychalcone (B22705) derivatives, provide an efficient route to functionalized 4H-chromenes. researchgate.net A visible light photoredox-catalyzed cyclization between aldehydes and olefins has also been reported as a method to generate chromanol derivatives. nih.gov

| Precursor Type | Reaction | Key Reagents/Conditions | Product Type |

| Substituted Phenoxypropionic Acid | Intramolecular Friedel-Crafts Cyclization | Hydrogen Fluoride (HF) | Chroman-4-one |

| Propargylic Aryl Ether | Electrophilic Cyclization | I₂, ICl, PhSeBr | 2H-Benzopyran |

| 2'-Hydroxychalcone | Domino Michael Addition/Cyclization | Catalytic Iodine | 4H-Chromene |

| Salicylaldehyde & Alkene | Photoredox-Catalyzed Cyclization | Visible Light, Trialkylamine | Chromanol |

Functional Group Interconversions on the Chromanol Scaffold

Once the basic chroman skeleton is assembled, functional group interconversions (FGIs) are employed to install the desired hydroxyl group at the C-4 position. ub.eduvanderbilt.edu The most direct FGI for producing 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is the reduction of the corresponding ketone, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one (8-methylchroman-4-one).

This transformation is a standard carbonyl reduction, which can be accomplished using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation is another effective method. For example, the hydrogenation of a related chromanone, 7-hydroxy-8-methyl-3-(4-methylphenyl)-4H-1-benzopyran-4-one, over a palladium on charcoal (Pd/C) catalyst successfully yields the corresponding chromanol. prepchem.com This process highlights a reliable method for converting a chromanone precursor into the target chromanol structure. prepchem.com

Stereoselective Synthesis of 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol Isomers

The hydroxyl-bearing carbon at the C-4 position of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a stereocenter. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Asymmetric Catalytic Approaches (e.g., Hydrogenation)

Asymmetric catalysis provides an elegant and efficient route to chiral alcohols from prochiral ketones. mdma.chnih.gov The asymmetric hydrogenation of the precursor, 8-methylchroman-4-one, is a prime example of this strategy. youtube.com This reaction utilizes a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand. mdma.chyoutube.com

The Noyori-type catalysts, such as those based on a ruthenium center and a chiral bisphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the enantioselective reduction of ketones. mdma.ch By selecting the appropriate enantiomer of the chiral ligand, one can selectively produce either the (R)- or (S)-enantiomer of the chromanol with high enantiomeric excess. youtube.com The process involves the transfer of hydrogen (H₂) to the carbonyl group, with the chiral catalyst environment directing the approach of the hydrogen to one face of the prochiral ketone, thereby establishing the stereocenter. youtube.comyoutube.com

| Catalyst System | Chiral Ligand Example | Substrate | Outcome |

| Ruthenium-based | (R)- or (S)-BINAP | 8-Methylchroman-4-one | (S)- or (R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol |

| Rhodium-based | Chiral Diphosphines | Prochiral Ketones | Chiral Alcohols |

| Iridium-based | C1-Symmetric Ligands | Prochiral Olefins | Chiral Alkanes |

Diastereomeric Salt Formation and Chromatographic Separation Techniques

When a racemic mixture of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is produced, classical resolution can be employed to separate the enantiomers. The most common method is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent. wikipedia.orgaiche.org For a chiral alcohol, a suitable resolving agent would be a chiral carboxylic acid, such as (S)-mandelic acid or camphorsulfonic acid. wikipedia.org

The reaction between the racemic alcohol and the chiral acid produces a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. kiko-tech.co.jpmdpi.com This solubility difference allows for their separation by fractional crystallization. rsc.org Once a single diastereomer is isolated in pure form, the chiral resolving agent is chemically removed, liberating the enantiomerically pure alcohol. wikipedia.org While effective, this method can be trial-and-error, often requiring screening of various resolving agents and solvent systems to achieve efficient separation. aiche.orgkiko-tech.co.jp

| Common Chiral Resolving Agents (for alcohols, after derivatization) |

| (1R)-(-)-10-Camphorsulfonic acid |

| (1S)-(+)-10-Camphorsulfonic acid |

| Tartaric acid derivatives |

| (S)-Mandelic acid |

| Chiral amines (for derivatized acidic forms of the alcohol) |

Kinetic Resolution Strategies

Kinetic resolution is another powerful method for separating enantiomers from a racemic mixture. numberanalytics.comwikipedia.org This strategy relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In a typical kinetic resolution of racemic 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, one enantiomer would react significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product. numberanalytics.com

A common application of this is through enzyme-catalyzed acylation. A lipase (B570770) enzyme, in the presence of an acyl donor (e.g., vinyl acetate), can selectively acylate one enantiomer of the alcohol at a much higher rate. For example, the (R)-enantiomer might be converted to an ester while the (S)-enantiomer remains largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated by standard chromatographic techniques. The theoretical maximum yield for the resolved, unreacted enantiomer in a classic kinetic resolution is 50%. wikipedia.org More advanced dynamic kinetic resolution (DKR) protocols can overcome this limitation by continuously racemizing the starting material in situ, theoretically allowing for a 100% yield of a single enantiomer product. chinesechemsoc.orgprinceton.edu

Advanced and Parallel Synthetic Approaches for Benzopyran Libraries

The generation of diverse benzopyran libraries is crucial for identifying novel therapeutic agents. mdpi.com High-throughput screening requires access to a large number of structurally varied compounds, which has driven the development of sophisticated synthetic strategies. These methods are designed to be efficient, versatile, and amenable to automation.

Solid-phase organic synthesis has become a cornerstone technique for generating combinatorial libraries of small molecules, including benzopyrans. psu.edu This approach involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away.

Several strategies have been developed for the solid-phase synthesis of benzopyran libraries. nih.gov One common method involves immobilizing a phenolic starting material onto a resin, such as a Wang or Merrifield resin, followed by cyclization to form the benzopyran ring. mdpi.compsu.edu For instance, a 6-amino-2,2-dimethyl chromene was attached to a Wang resin via a carbamate (B1207046) linker, which also served as a protecting group for subsequent oxidation reactions. psu.edu

Another innovative approach is the "cycloloading" strategy, where the formation of the pyran ring simultaneously attaches the molecule to the solid support. A polystyrene-based selenenyl bromide resin has been used for this purpose, where the selenium atom acts as a traceless linker. The final product is cleaved from the resin via oxidation of the selenide (B1212193) to a selenoxide, which undergoes spontaneous elimination. acs.org This method offers the advantage of leaving all positions on the aromatic ring available for diversification. acs.org

The table below summarizes various resins and linkers used in the solid-phase synthesis of benzopyran derivatives.

| Resin/Linker | Starting Material/Intermediate | Purpose/Advantage | Reference |

| Merrifield Resin with DHP Linker | 4-Hydroxysalicylaldehyde | Acid-labile linker for immobilization of phenolic aldehydes. | mdpi.com |

| Wang Resin with Carbamate Linker | 6-Amino-2,2-dimethyl chromene | Immobilization and protection of amino group for further reactions. | psu.edu |

| Polystyrene-selenenyl bromide Resin | Prenylated phenols | Cycloloading strategy with a traceless selenium linker. | acs.org |

| (4-Methoxyphenyl)diisopropylsilylpropyl Polystyrene Resin | Vinyl bromides of 2H-benzopyran | Silyl linker for immobilization and subsequent Suzuki coupling. | nih.gov |

These techniques have been successfully used to prepare large libraries, such as a 2000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran analogues, demonstrating the power of solid-phase methods in medicinal chemistry. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without isolating intermediates. These processes are highly efficient in terms of atom economy, time, and resources, making them ideal for library synthesis.

A variety of cascade reactions have been employed for the synthesis of benzopyran cores. One example is the lipase-catalyzed Knoevenagel-Michael cascade reaction between aldehydes, malononitrile, and a resorcinol (B1680541) derivative, which proceeds under mild conditions in aqueous media. nih.gov Another approach involves a cascade of Michael addition, elimination of HBr, and O-alkylation between a dibromobenzoquinone and a β-ketoester to form a 1H-2-benzopyran-5,8-dione skeleton. oup.com

For the synthesis of more complex, fused benzopyran systems, a cascade sequence of deprotection-halogenation-annulation has been reported. acs.orgnih.gov This strategy starts with 3-(2-methoxymethoxymethyl)aryl-4-hydroxycoumarin derivatives, which undergo the cascade to yield polyoxygenated tetracyclic benzopyrano-benzopyranones. acs.orgnih.gov Similarly, a one-pot sequential coupling/cyclization strategy between 3-bromo-4-acetoxycoumarins and dialkynylzincs, relying on palladium/copper-catalyzed alkynylation and intramolecular hydroalkoxylation, has been used to assemble 4H-furo[3,2-c]benzopyran-4-ones. mdpi.com

The synthesis of 3,4-dihydrocoumarins, which are structurally related to the target molecule, has been achieved via a one-pot C-H oxidation/conjugate addition/cyclization cascade. This reaction uses silver oxide to generate an ortho-quinone methide intermediate from a 2-alkyl phenol, which then reacts with an oxazolone (B7731731) in the presence of an acid catalyst to form the dihydrocoumarin (B191007) product with high diastereoselectivity. nih.govresearchgate.net

Transition metal catalysis offers powerful and versatile tools for the construction of benzopyran rings. Catalysts based on palladium, copper, gold, and ruthenium have been extensively used for C-C and C-O bond formations integral to benzopyran synthesis. mdpi.com

Palladium-catalyzed reactions are particularly prominent. The Heck-type coupling of 8-allylcoumarins with arene diazonium salts has been developed to synthesize benzopyran-phenylpropanoid hybrids. acs.org Palladium is also used in cross-coupling reactions to functionalize the benzopyran scaffold. For example, 3-substituted 2H-benzopyrans have been prepared via Suzuki coupling of resin-bound vinyl bromides with various boronic acids. nih.gov

Electrophilic cyclization of propargylic aryl ethers, catalyzed by electrophiles like I₂, ICl, or PhSeBr, provides an efficient route to 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov While not strictly a metal-catalyzed cyclization, the introduction also highlights the use of platinum and gold catalysts for synthesizing 2H-benzopyrans. nih.gov Other metal-catalyzed approaches include the Pd(II)- or Ru(II)-catalyzed C–H alkenylation of 2-aryl-3-hydroxy-2-cyclohexenones to form benzopyran structures. capes.gov.br

The table below provides examples of metal-catalyzed reactions used in benzopyran synthesis.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Pd(0)/Cu(I) | Sonogashira Coupling / Cyclization | 3-Bromo-4-acetoxycoumarins, Dialkynylzincs | 4H-Furo[3,2-c]benzopyran-4-ones | mdpi.com |

| Pd(PPh₃)₄ | Suzuki Coupling | Resin-bound 2H-benzopyran vinyl bromides, Boronic acids | 3-Aryl/Heteroaryl-2H-benzopyrans | nih.gov |

| Pd(OAc)₂ | Matsuda-Heck Arylation | 8-Allylcoumarins, Arene diazonium salts | Benzopyran-phenylpropanoid hybrids | acs.org |

| Pd(II) or Ru(II) | C-H Alkenylation | 2-Aryl-3-hydroxy-2-cyclohexenones | Benzopyrans | capes.gov.br |

| Au/Pt | Cyclization | Propargylic aryl ethers | 2H-Benzopyrans | nih.gov |

Specific Synthetic Adaptations for 8-Methyl Substitution

The introduction of a methyl group at the C8 position of the benzopyran ring requires specific synthetic strategies, typically starting with a correspondingly substituted phenol. The synthesis of the target molecule, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, would logically proceed from its ketone precursor, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one. uni.lu

A general and effective method for constructing the benzopyranone core is the Pechmann condensation or similar cyclization reactions. For an 8-methyl substituted product, the key starting material is 2-methylphenol (o-cresol). A reaction analogous to the synthesis of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol from p-cresol (B1678582) and cinnamaldehyde (B126680) could be adapted, where o-cresol (B1677501) would be used to yield the 8-methyl analogue. google.com

Another relevant synthesis involves the reaction of substituted phenols with methyl acetoacetate. The synthesis of 4,7,8-trimethyl-2H-1-benzopyran-2-one was achieved using natural acids like Citrus limon L. juice as a catalyst, demonstrating a green chemistry approach to forming substituted benzopyranones. arabjchem.org This highlights that 2,3-dimethylphenol (B72121) can be used to generate an 8-methyl substituted coumarin.

The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol has been reported, which involves the cyclization of an intermediate derived from 2-methoxyphenol. documentsdelivered.com A similar strategy could be envisioned starting from 2-methylphenol to access the 8-methyl target.

A plausible synthetic route to 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is outlined below:

Friedel-Crafts Acylation: Reaction of o-cresol with an appropriate three-carbon acylating agent (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid like AlCl₃ to form a 2-hydroxy-3-methyl-phenacyl chloride.

Intramolecular Cyclization: Base-catalyzed intramolecular Williamson ether synthesis to close the pyranone ring, yielding 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: Reduction of the ketone at the C4 position using a reducing agent such as sodium borohydride (NaBH₄) to afford the final product, 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.

This sequence represents a standard and adaptable method for accessing specifically substituted benzopyranols.

Spectroscopic and Chromatographic Characterization of 8 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. The structural confirmation of this compound has been achieved through ¹H NMR, ¹³C NMR, and various 2D NMR experiments.

¹H (proton) NMR spectroscopy of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol reveals characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons typically appear as multiplets in the downfield region, between δ 6.70 and 7.05 ppm. The proton on the carbon bearing the hydroxyl group (C4) presents as a triplet at approximately δ 4.80-4.82 ppm. The methylene (B1212753) protons at the C2 position of the dihydropyran ring are observed as a multiplet in the range of δ 4.15-4.35 ppm. The methylene protons at C3 show up as a multiplet around δ 1.95-2.15 ppm. A distinct singlet for the methyl group protons at position 8 is found at approximately δ 2.21-2.22 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol displays signals for all 10 carbon atoms. The aromatic carbons resonate in the typical downfield region of δ 116.9-151.6 ppm. The carbon atom attached to the hydroxyl group (C4) is found at approximately δ 65.0-65.1 ppm. The carbon of the methylene group at C2 appears around δ 60.5-60.6 ppm, while the C3 methylene carbon is observed at about δ 31.5-31.6 ppm. The methyl carbon at position 8 gives a signal at approximately δ 20.9 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | 4.15-4.35 (m) | 60.5-60.6 |

| C3 | 1.95-2.15 (m) | 31.5-31.6 |

| C4 | 4.80-4.82 (t) | 65.0-65.1 |

| Aromatic | 6.70-7.05 (m) | 116.9-151.6 |

| 8-Methyl | 2.21-2.22 (s) | 20.9 |

Data sourced from multiple studies. s = singlet, t = triplet, m = multiplet.

To further confirm the assignment of ¹H and ¹³C signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. For instance, a key compound in a study on chroman-4-ol derivatives was further confirmed by 2D NMR. These techniques are instrumental in piecing together the molecular puzzle and can also provide insights into the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, mass spectrometry confirms the molecular weight to be 164 g/mol , corresponding to the molecular formula C₁₀H₁₂O₂. The mass spectrum typically shows a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 164. Analysis of the fragmentation pattern provides further structural information.

The coupling of chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation of complex mixtures and the subsequent identification of individual components. These hyphenated techniques are frequently used to control the quality of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. They are invaluable for purity assessment and for studying the compound in various matrices.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The FT-IR spectrum of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol would be expected to show a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol and ether groups would be expected in the 1260-1000 cm⁻¹ region. Predicted IR spectra are available in public databases.

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (Circular Dichroism)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene (B151609) ring in 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring.

For chiral molecules like the enantiomers of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, chiroptical methods such as Electronic Circular Dichroism (ECD) are essential. ECD measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of a chiral center. The absolute configurations of novel chroman-4-ol derivatives have been determined using this method.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The subsequent diffraction pattern is recorded and analyzed. The electron density map derived from this pattern allows for the precise mapping of atomic positions. For chiral compounds like 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, which contains a stereocenter at the C4 position, crystallography can distinguish between the (R) and (S) enantiomers. This is typically achieved by analyzing the anomalous scattering of the X-rays, and the resulting Flack parameter provides a high-confidence assignment of the absolute configuration. nih.gov

Although a specific crystal structure for 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is not publicly documented, analysis of related benzopyran structures reveals common conformational features. uni.lunih.gov The dihydropyran ring typically adopts a half-chair or similar non-planar conformation. uni.lu A crystallographic study of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol would yield precise data on bond lengths, bond angles, and torsion angles, defining its exact solid-state conformation and revealing intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Table 1: Hypothetical X-ray Crystallographic Data for (S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₁₂O₂ | The elemental composition of the molecule. |

| Molecular Weight | 164.20 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁ | A common chiral space group. |

| a, b, c (Å) | a = 8.5, b = 6.1, c = 9.2 | Unit cell dimensions. |

| α, β, γ (°) | α = 90, β = 105, γ = 90 | Angles of the unit cell. |

| Volume (ų) | 460 | The volume of the unit cell. |

| Z | 2 | Number of molecules in the unit cell. |

| Flack Parameter | 0.05(8) | A value close to zero confirms the assigned absolute stereochemistry. |

Note: The data in this table is illustrative and represents typical values for a small organic molecule. Actual experimental values would be determined from a full crystal structure analysis.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an essential tool for verifying the purity of chemical compounds and for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-pressure variant, UPLC, are powerful techniques used to separate, identify, and quantify each component in a mixture. nist.govnih.gov They are routinely used to assess the purity of synthesized compounds. For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, a reversed-phase HPLC or UPLC method would typically be developed. In this mode, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. UPLC offers advantages over traditional HPLC, including higher resolution, greater sensitivity, and significantly shorter analysis times, owing to the use of smaller stationary phase particles (typically sub-2 µm). nih.gov

Table 2: Example RP-HPLC Method for Purity Assessment

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | The solvent system that carries the analyte through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detection | UV at 220 nm | Wavelength at which the benzopyran ring strongly absorbs light for detection. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Expected Retention Time | ~4.5 min | The time at which the compound elutes from the column under these conditions. |

Chiral HPLC and Simulated Moving Bed (SMB) Chromatography

Determining the enantiomeric excess (e.e.)—the degree to which one enantiomer is present in greater amounts than the other—is critical for chiral compounds. Chiral HPLC is the most common method for this analysis. nist.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of racemic mixtures and would be the primary choice for developing a separation method for the enantiomers of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. rsc.org Method development involves screening various CSPs and mobile phase compositions (both normal-phase and reversed-phase) to achieve baseline resolution of the two enantiomer peaks.

Table 3: Example Chiral HPLC Screening Conditions

| Column (CSP) | Mobile Phase | Expected Outcome |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | A standard starting point for chiral separations under normal-phase conditions. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | Offers complementary selectivity to the cellulose-based phase. |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Methanol/Water (70:30) | A newer generation CSP often used in reversed-phase or polar-organic modes. |

For large-scale separation of enantiomers, Simulated Moving Bed (SMB) chromatography is an efficient industrial technique. bldpharm.com SMB is a continuous purification process that offers higher throughput and significantly lower solvent consumption compared to traditional batch preparative HPLC. nih.gov Once an effective chiral HPLC separation is developed on an analytical scale, the conditions can be translated and optimized for an SMB system, allowing for the cost-effective production of enantiomerically pure 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Reactivity and Mechanistic Studies of 8 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group at the C-4 position is a secondary benzylic alcohol. Such alcohols are readily oxidized to the corresponding ketones. Various reagents and protocols have been developed for the mild and selective oxidation of benzylic alcohols to carbonyls. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.net For instance, N-heterocycle-stabilized iodanes (NHIs) activated by chloride additives can oxidize secondary benzylic alcohols to ketones in high yields without significant overoxidation. beilstein-journals.org Another approach involves using a copper(III) complex, which selectively oxidizes benzylic alcohols to the corresponding carbonyl compounds in alkaline solution. researchgate.net

In the context of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, oxidation of the C-4 hydroxyl group would yield the corresponding ketone, 8-methyl-2,3-dihydro-4H-1-benzopyran-4-one.

Table 1: Examples of Oxidation Methods for Secondary Benzylic Alcohols

| Oxidizing Agent/System | Conditions | Product Type | Ref. |

| N-Heterocyclic Iodane / HCl | Ethyl Acetate, 60 °C | Ketone | beilstein-journals.org |

| Thioxanthenone / Air | Light (household lamp or sunlight) | Ketone | rsc.org |

| KNa₄[Cu(HIO₆)₂]·12H₂O | Alkaline Solution, Room Temp. | Ketone | researchgate.net |

| Dicopper(II) Pyrazole Complex | Chloroform (B151607) | Aldehyde/Ketone | ru.nl |

Reduction Reactions of the Benzopyran Core and Substituents

The benzylic alcohol at C-4 can be reduced to a methylene (B1212753) group (CH₂). A classic method, first described by Kiliani, uses hydriodic acid (HI) and red phosphorus. nih.govbeilstein-journals.org A modernized, milder version of this protocol employs a biphasic system of toluene (B28343) and aqueous hydriodic acid, which can convert primary, secondary, and tertiary benzylic alcohols to the corresponding hydrocarbons in good yields and with tolerance for other functional groups like esters and ethers. nih.govbeilstein-journals.orgresearchgate.net The reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, forming a carbocation intermediate, followed by reduction of the resulting alkyl iodide. researchgate.net

Applying this to 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol would result in the formation of 8-methyl-3,4-dihydro-2H-1-benzopyran.

Substitution Reactions at the Aromatic and Heterocyclic Rings

The benzopyran scaffold allows for substitution at both the aromatic and heterocyclic rings.

Aromatic Ring Substitution: The aromatic ring of the benzopyran system is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the alkyl and ether substituents. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The positions ortho and para to the activating groups are favored. wikipedia.org For the 8-methyl-3,4-dihydro-2H-1-benzopyran core, the ether oxygen and the methyl group direct incoming electrophiles. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com Furthermore, palladium-mediated cross-coupling reactions are a powerful tool for introducing substituents onto the aromatic ring of benzopyrans. rsc.org

Heterocyclic Ring Substitution: While direct substitution on the saturated dihydropyran ring is less common, reactions can be designed to introduce functionality. For instance, electrophilic cyclization of appropriately substituted aryl propargylic ethers using reagents like I₂ or ICl can produce 3,4-disubstituted 2H-benzopyrans, demonstrating that substitution at C-3 and C-4 is synthetically accessible.

Cycloaddition and Condensation Reactions of Related Benzopyrans

The benzopyran nucleus is a versatile scaffold for constructing complex polycyclic systems via cycloaddition and condensation reactions.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is widely used to construct the benzopyran ring system or to add rings to it. wikipedia.org For example, o-quinone methides, which can be generated in situ from salicylaldehydes, react with alkenes in an inverse electron demand Diels-Alder reaction to form various substituted benzopyrans. researchgate.netrsc.orgrsc.orgresearchgate.net This method allows for the creation of highly functionalized chroman frameworks.

Condensation Reactions: A condensation reaction involves the joining of two molecules with the loss of a small molecule, such as water. wikipedia.orgpearson.comlabxchange.orgmonash.edulibretexts.org The formation of the benzopyran ring itself can be achieved through condensation. For example, the reaction of a phenol (B47542) (like p-cresol) with an α,β-unsaturated aldehyde (like cinnamaldehyde) under appropriate conditions can yield a dihydrobenzopyran structure.

Radical Scavenging Mechanisms and Related Chemical Kinetics

The phenolic hydroxyl group on the aromatic ring of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol confers significant antioxidant and radical-scavenging properties, similar to other chromanols like Vitamin E. researchgate.netrsc.orgacs.orgwikipedia.org The primary role of such phenolic antioxidants is to interrupt the chain reactions of free radicals by donating a hydrogen atom or an electron. nih.gov Two principal mechanisms are recognized: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).

The Hydrogen Atom Transfer (HAT) mechanism is a concerted process where the phenolic antioxidant (ArOH) donates its hydrogen atom directly to a free radical (R•) in a single kinetic step. researchgate.netresearchgate.netrsc.org

ArOH + R• → ArO• + RH

This pathway is favored due to the relatively weak O-H bond in phenols compared to many other C-H bonds. wikipedia.org The effectiveness of a compound as a HAT donor is related to its O-H bond dissociation energy (BDE); a lower BDE facilitates easier hydrogen donation. nih.gov For chromanols, the HAT mechanism is often dominant, as evidenced by studies on related compounds where antioxidant activity correlates well with BDE values. nih.gov The resulting phenoxyl radical (ArO•) is stabilized by resonance within the aromatic ring and is typically less reactive, thus terminating the radical chain reaction. acs.orgnih.gov

The SET-PT mechanism is a stepwise process. wikipedia.orgnih.gov In the first step, the phenolic antioxidant transfers a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). nih.govrsc.org

Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

Step 2 (PT): ArOH•+ ⇌ ArO• + H⁺

This is followed by the deprotonation of the radical cation to yield the same phenoxyl radical as in the HAT pathway. nih.gov The SET-PT mechanism's feasibility depends on factors like the ionization potential of the antioxidant and the proton affinity of the resulting anion in a given solvent. nih.gov While both HAT and SET-PT can operate in parallel and lead to the same final products, the dominant pathway is influenced by the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. nih.gov

Sequential Proton Loss Electron Transfer (SPL-ET)

The Sequential Proton Loss Electron Transfer (SPL-ET) mechanism is a key pathway by which phenolic compounds, including 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, can exert their antioxidant effects, particularly in polar solvents. nih.gov This two-step mechanism involves the deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron from the resulting phenoxide anion to a radical species.

The process can be summarized as follows:

Proton Loss: The phenolic compound (ArOH) first loses a proton (H⁺) to the surrounding medium or a basic species, forming a phenoxide anion (ArO⁻). The feasibility of this step is highly dependent on the pKa of the phenol and the pH of the environment.

ArOH ⇌ ArO⁻ + H⁺

Electron Transfer: The phenoxide anion, being electron-rich, then donates an electron to a free radical (R•), thereby neutralizing the radical and forming a phenoxyl radical (ArO•).

ArO⁻ + R• → ArO• + R⁻

The SPL-ET mechanism is particularly favored in polar solvents that can stabilize the charged intermediates (the phenoxide anion). nih.gov For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, the presence of the electron-donating methyl group at the 8-position on the chroman ring can influence the acidity of the phenolic hydroxyl group and the stability of the resulting phenoxyl radical.

Theoretical studies on similar phenolic compounds have shown that the reaction enthalpies related to the individual steps of SPL-ET can be calculated to predict the favorability of this pathway. researchgate.net These calculations often involve determining the proton affinity (PA) and the electron transfer enthalpy (ETE). researchgate.net

Table 1: Key Steps of the SPL-ET Mechanism for 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol

| Step | Reaction | Description |

| 1 | 8-methyl-chroman-4-ol → 8-methyl-chroman-4-olate + H⁺ | Deprotonation of the phenolic hydroxyl group. |

| 2 | 8-methyl-chroman-4-olate + R• → 8-methyl-chroman-4-oxyl radical + R⁻ | Electron transfer from the phenoxide to a free radical. |

It is important to note that the SPL-ET mechanism competes with other antioxidant mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). researchgate.net The predominant pathway is determined by factors like the structure of the phenol, the nature of the radical, and the solvent polarity. nih.gov

Investigation of Reaction Pathways through Mechanistic Probes

To elucidate the specific reaction pathways involved in the antioxidant activity of compounds like 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, various experimental and computational mechanistic probes are employed. These probes provide insights into the kinetics, thermodynamics, and intermediates of the reactions.

Computational Probes:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for predicting the feasibility of the HAT mechanism. acs.orgnih.gov A lower BDE indicates a greater ease of hydrogen atom donation. For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, the BDE would be influenced by the electronic effects of the substituents on the chroman ring.

Ionization Potential (IP): The IP is relevant to the SET-PT mechanism and represents the energy required to remove an electron from the phenol. researchgate.net

Proton Dissociation Enthalpy (PDE) and Electron Transfer Enthalpy (ETE): These parameters are crucial for evaluating the SPL-ET mechanism, as they correspond to the two key steps of this pathway. researchgate.net

Experimental Probes:

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for detecting and characterizing the paramagnetic species formed during antioxidant reactions, such as the phenoxyl radical of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. acs.orgnih.gov The hyperfine structure of the ESR spectrum can provide information about the distribution of the unpaired electron and the stability of the radical.

Stopped-Flow Photometry and Laser-Induced Oxidation: These fast kinetic techniques allow for the measurement of reaction rate constants for the primary antioxidant reactions and subsequent radical processes. acs.orgnih.gov By studying the reaction of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol with various radicals in different solvents, the influence of structure and environment on reactivity can be quantified. acs.orgnih.gov

Product Analysis: Identifying the final products of the reaction between 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol and a radical can provide valuable clues about the reaction mechanism. For instance, the formation of dimers or other coupling products can suggest the fate of the initially formed phenoxyl radical. rsc.org

Table 2: Mechanistic Probes for Studying the Reactivity of 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol

| Probe Type | Technique/Parameter | Information Gained |

| Computational | Bond Dissociation Enthalpy (BDE) | Feasibility of Hydrogen Atom Transfer (HAT) |

| Ionization Potential (IP) | Feasibility of Single Electron Transfer (SET) | |

| Proton Dissociation Enthalpy (PDE) | Energetics of the deprotonation step in SPL-ET | |

| Electron Transfer Enthalpy (ETE) | Energetics of the electron transfer step in SPL-ET | |

| Experimental | Electron Spin Resonance (ESR) | Detection and characterization of radical intermediates |

| Stopped-Flow Photometry | Reaction kinetics and rate constants | |

| Product Analysis (e.g., HPLC-MS) | Identification of final reaction products |

By combining the insights from these various mechanistic probes, a comprehensive understanding of the reactivity of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved, allowing for a detailed description of its antioxidant behavior under different conditions.

Theoretical and Computational Chemistry Applied to 8 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly employed for their reliability in studying organic systems. researchgate.netbhu.ac.in

Before any properties can be accurately predicted, it is essential to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This process, called geometry optimization, involves systematically adjusting the positions of the atoms until the configuration with the minimum possible potential energy is found. researchgate.net This is typically performed using a specific DFT functional, like B3LYP or PBE0, and a basis set, such as 6-311G(d,p) or def2-TZVP, which describes the molecule's atomic orbitals. researchgate.netrsc.org The optimization of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol would reveal the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. The heterocyclic pyranol ring adopts a conformation (often a half-chair) that minimizes steric strain between the substituents.

Table 1: Predicted Geometrical Parameters for 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol (Hypothetical Data) Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-O | C4-O(H) | 1.43 Å |

| Bond Length | O-H | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-C | C8-C(H3) | 1.51 Å |

| Bond Length | C-O | C1-O (ether) | 1.37 Å |

| Bond Angle | C-O-H | C4-O-H | 109.1° |

| Bond Angle | C-C-C | C7-C8-C9 | 121.5° |

| Dihedral Angle | C-C-C-O | C2-C3-C4-O | -55.2° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. taylorandfrancis.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed across the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) Calculated in the gas phase using B3LYP/6-311G(d,p).

| Parameter | Description | Predicted Energy |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.21 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 5.64 eV |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. This can be invaluable for confirming the structure of a synthesized compound or assigning experimental signals.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. mdpi.comlongdom.orgnih.gov These predicted shifts can be compared with experimental data to aid in the structural elucidation of 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol. github.io

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. longdom.org This allows for the assignment of key functional group vibrations, such as the O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, and the C-O stretches.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions by calculating the energy required to promote an electron from a lower energy orbital to a higher one. researchgate.net This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, which are characteristic of the compound's chromophore, in this case, the substituted benzene (B151609) ring.

Table 3: Predicted Spectroscopic Data for 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol (Hypothetical Data)

| Spectrum | Parameter | Assignment | Predicted Value |

| 13C NMR | Chemical Shift (δ) | C4 (bearing -OH) | ~65 ppm |

| Chemical Shift (δ) | C8 (bearing -CH3) | ~128 ppm | |

| Chemical Shift (δ) | C9 (aromatic) | ~138 ppm | |

| Chemical Shift (δ) | C(H3) (methyl) | ~16 ppm | |

| IR | Wavenumber (ν) | O-H Stretch | ~3450 cm-1 |

| Wavenumber (ν) | Aromatic C-H Stretch | ~3050 cm-1 | |

| Wavenumber (ν) | Aliphatic C-H Stretch | ~2930 cm-1 | |

| UV-Vis | Wavelength (λmax) | π → π* transition | ~278 nm |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules by simulating their motion over time. nih.gov An MD simulation calculates the forces between atoms and uses them to solve Newton's equations of motion, generating a trajectory that shows how the molecule's position and conformation change.

For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, MD simulations are particularly useful for:

Conformational Analysis: In a solvent like water, the molecule is not static but dynamically explores various conformations. MD simulations can identify the most probable conformations and the energy barriers between them, providing a more realistic picture of the molecule's structure in solution than a single gas-phase optimized geometry. mun.cawiley.com

Ligand-Target Interactions: If the molecule is being investigated for potential biological activity, MD simulations can be used to model its interaction with a target protein or enzyme. By placing the molecule in the binding site of a target, the simulation can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the free energy of binding, which helps predict its efficacy as a potential drug. nih.gov

Table 4: Summary of Hypothetical MD Simulation for Conformational Analysis

| Parameter | Description |

| Software | GROMACS / AMBER |

| Force Field | CHARMM36 / GAFF |

| Solvent | Explicit Water (TIP3P model) |

| Simulation Time | 100 ns |

| Key Finding | The dihydropyran ring primarily fluctuates between two low-energy half-chair conformations. The orientation of the hydroxyl group (axial vs. equatorial) is a major determinant of conformational preference. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build a statistical relationship between a molecule's chemical structure and its biological activity (QSAR) or physicochemical properties (QSPR). jst.go.jpnih.gov These models rely on the principle that the structure of a molecule dictates its properties and activity.

The first step in building a QSAR/QSPR model is to translate the chemical structure into a set of numerical values known as molecular descriptors. osdd.net These descriptors quantify various aspects of the molecule's physicochemical properties. For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, these would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the dipole moment, polarizability, and electrostatic potential. They are crucial for modeling interactions involving polar or charged groups. drugdesign.org

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. Steric properties are vital for understanding how a molecule fits into a binding site. drugdesign.org

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which is critical for processes like membrane permeation and binding to hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP). researchgate.net

Once calculated for a series of related compounds, these descriptors can be used to build a mathematical model that predicts the activity or property of new, untested molecules. nih.gov

Table 5: Key Molecular Descriptors for QSAR/QSPR Studies (Hypothetical Values)

| Descriptor Type | Descriptor Name | Description | Predicted Value |

| Steric | Molecular Weight | Mass of the molecule | 178.23 g/mol |

| Molecular Volume | Volume occupied by the molecule | 165.5 Å3 | |

| Molar Refractivity | Molar volume corrected for intermolecular forces | 51.4 cm3/mol | |

| Electronic | Dipole Moment | Measure of net molecular polarity | 2.15 D |

| Polarizability | Tendency of the electron cloud to be distorted by an electric field | 19.8 Å3 | |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 29.46 Ų | |

| Hydrophobic | LogP | Octanol-water partition coefficient | 2.30 |

Development of Predictive Models for Chemical Reactivity and Mechanistic Activity

The prediction of chemical reactivity and biological activity is a cornerstone of modern computational chemistry, enabling the rapid screening of compounds and the rational design of new molecules with desired properties. nih.govresearchgate.net One of the most established methods in this field is the Quantitative Structure-Activity Relationship (QSAR) model. uvic.ca QSAR models are mathematical equations that relate the chemical structure of a compound to its biological or chemical activity. journalcra.com

The development of a predictive QSAR model for a class of compounds, such as benzopyran derivatives, involves several key steps:

Data Set Compilation: A training set of molecules with known activities is assembled. For instance, a study on synthetic chromone (B188151) derivatives used a set of 30-36 compounds to model their antioxidant activity (logEC50). journalcra.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include physicochemical parameters (like hydrophobicity, represented by logP), electronic descriptors (like dipole moment), and topological indices (which describe molecular size, shape, and branching). journalcra.comjournalcra.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Genetic Partial Least Squares (G/PLS), are used to build a mathematical relationship between the descriptors and the activity. uvic.canih.gov The resulting model's statistical significance and predictive power are then rigorously validated using techniques like cross-validation (leave-one-out method) and by using an external test set of compounds not included in the model's development. nih.govresearchgate.net

For example, a 3D-QSAR study on antioxidant chromone derivatives yielded a model with high predictive capability, indicated by a cross-validated coefficient (r²cv) of 0.771 and a predictive r² for the test set of 0.924. nih.govnih.gov Such models can produce contour maps that visualize which regions of the molecule are favorable or unfavorable for activity, guiding future modifications.

Table 1: Example of Statistical Parameters in a QSAR Model for Chromone Derivatives

| Parameter | Value | Description |

| n | 30 | Number of compounds in the training set. |

| r² | 0.868 | The coefficient of determination, indicating the proportion of variance in the activity that is predictable from the descriptors. |

| r²cv | 0.771 | The cross-validated r², a measure of the model's predictive ability derived from internal validation. |

| r²pred | 0.924 | The predictive r² for an external test set, indicating the model's ability to predict the activity of new compounds. |

| Data derived from a 3D-QSAR study on antioxidant chromone derivatives. nih.govresearchgate.net |

Molecular Docking Studies for Ligand-Target Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for elucidating ligand-target binding mechanisms, understanding structure-activity relationships, and screening virtual libraries of compounds for potential therapeutic agents. documentsdelivered.comnih.gov

The docking process involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (often obtained from crystallographic data) and the ligand are prepared.

Conformational Sampling: A search algorithm explores various possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Ranking: A scoring function estimates the binding affinity, typically as a free energy of binding (ΔG), for each generated pose. The poses are then ranked, with the lowest energy scores representing the most probable binding modes. nih.gov

Docking studies on related benzopyran and chromone derivatives have successfully identified key interactions responsible for their biological activities. For instance, a study on 2-oxo-2H-1-benzopyran derivatives as thrombin inhibitors used docking to reveal the molecular basis for their potency and selectivity. nih.govdocumentsdelivered.com Another in-silico study on 3-formyl chromone derivatives as potential anti-diabetic agents found that one compound exhibited a strong binding affinity for the insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol, which was superior to the reference drug. nih.gov The analysis identified specific amino acid residues in the active site that formed hydrogen bonds and hydrophobic interactions with the ligand.

For 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, molecular docking could be employed to screen it against various known biological targets. The results would provide hypotheses about its potential mechanism of action by identifying the proteins it is most likely to bind to and the specific interactions (e.g., hydrogen bonding involving the 4-hydroxyl group, or hydrophobic interactions with the methyl group and aromatic ring) that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for Chromone Derivatives Against a Target Protein

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | TYR, LYS, HIS |

| Vitexin (Reference) | Insulin-Degrading Enzyme (IDE) | -8.3 | Not specified |

| Myricetin (Reference) | Insulin-Degrading Enzyme (IDE) | -8.4 | Not specified |

| Dapagliflozin (Reference Drug) | Insulin-Degrading Enzyme (IDE) | -7.9 | Not specified |

| Data derived from an in-silico study on 3-formyl chromone derivatives. nih.gov |

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

Chemical reactions and molecular properties are significantly influenced by the solvent environment. acs.org Continuum solvation models are a computationally efficient way to account for these effects by representing the solvent as a continuous, polarizable medium characterized by its bulk properties, such as the dielectric constant (ε), rather than modeling individual solvent molecules. wikipedia.orgwikipedia.org Prominent examples of these models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgwikipedia.org

These models work by creating a cavity in the dielectric continuum that corresponds to the size and shape of the solute molecule. The solute's charge distribution polarizes the surrounding solvent medium, which in turn creates a reaction field that interacts with the solute. This interaction energy is then incorporated into the quantum mechanical calculation, allowing for the prediction of molecular properties and reactivity in solution. wikipedia.orgresearchgate.net

Continuum models can be used to study various solvent-dependent phenomena for a molecule like 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol:

Thermodynamic Properties: Calculating the free energy of solvation (ΔGsolv), which is crucial for predicting solubility and partition coefficients. acs.org

Conformational Equilibria: Determining how the relative stability of different conformers changes in various solvents.

Spectroscopic Properties: Predicting shifts in UV-Vis or NMR spectra due to the solvent environment (solvatochromism). researchgate.net

Chemical Reactivity: Evaluating how a solvent can stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and equilibrium constants. bohrium.com

For example, studies have shown that PCM calculations can accurately predict the variation in the optical rotation of chiral molecules in different solvents, but also highlight that in nonpolar solvents like chloroform (B151607) or benzene, specific non-electrostatic interactions not captured by the basic model can become more important. researchgate.net Similarly, combining COSMO with other thermodynamic models (COSMO-RS) allows for the prediction of kinetic constants in the liquid phase with high accuracy. bohrium.com Applying these models to 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol would provide valuable insights into its behavior in different chemical environments, which is essential for designing reaction conditions or formulating products.

Table 3: Example of Calculated Property Variation with Solvent Dielectric Constant (ε) using a Continuum Model

| Solvent | Dielectric Constant (ε) | Calculated Property (Arbitrary Units) |

| Cyclohexane | 2.02 | 10.5 |

| Chloroform | 4.81 | 12.1 |

| Acetone | 20.7 | 15.8 |

| Methanol | 32.7 | 17.2 |

| Water | 78.4 | 19.9 |

| This table provides a hypothetical illustration of how a calculated molecular property (e.g., dipole moment or a component of polarizability) might change with solvent polarity as predicted by a continuum solvation model. |

Molecular and Mechanistic Biological Investigations of 8 Methyl 3,4 Dihydro 2h 1 Benzopyran 4 Ol Derivatives

Modulation of Specific Enzyme Activities by Chromanol Scaffolds

The chromanol scaffold, a core component of the vitamin E family, is recognized for its broad biological activities, including the modulation of key enzymes involved in inflammatory pathways. nih.govfrontiersin.org While direct studies on 8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol are limited in currently available scientific literature, the activities of related chromanol derivatives provide insight into the potential enzymatic interactions of this compound class.